Barium hydroxide octahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

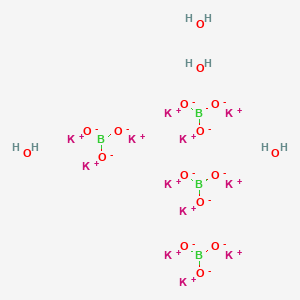

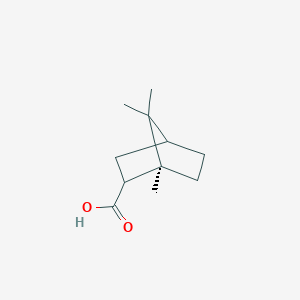

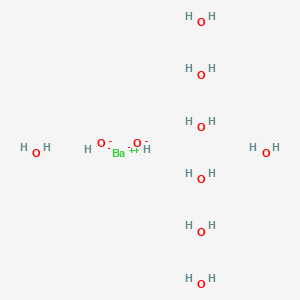

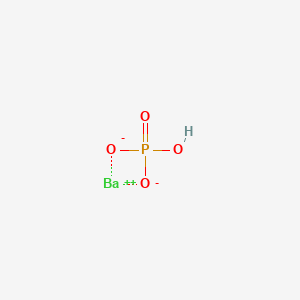

Barium hydroxide octahydrate is a chemical compound with the formula Ba(OH)₂·8H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its strong basic properties.

Mécanisme D'action

Mode of Action

As a strong base, barium hydroxide octahydrate can deprotonate weak acids, thereby neutralizing them . This property is often utilized in titration reactions, where barium hydroxide is used to determine the concentration of weak acids .

Pharmacokinetics

It is known to be soluble in water , and its solubility can be influenced by temperature . .

Result of Action

The primary result of barium hydroxide’s action is the neutralization of acids, resulting in the formation of a barium salt and water . In an industrial setting, this property is often used in the neutralization of acids. It’s important to note that barium salts can be toxic, and exposure should be minimized .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility increases with temperature , which can affect its reactivity. Additionally, it is stable under normal conditions of use and storage, but it decomposes to barium oxide when heated to 800°C . It should be stored in a cool, dry environment to maintain its stability .

Analyse Biochimique

Biochemical Properties

Barium hydroxide, octahydrate is an alkali metal hydroxide . When dissolved in water, it undergoes an exothermic reaction, liberating heat and forming barium ions (Ba2+) and hydroxide ions (OH-) . This property makes it a strong base in biochemical reactions, particularly in the hydrolyzation and preparation of other compounds

Cellular Effects

It is known that barium ions can be toxic to muscles, especially the heart, producing stimulation and then paralysis . It is also an extremely dangerous neurotoxin, with potential adverse effects on the heart and the function of the central nervous system (CNS) .

Molecular Mechanism

The molecular mechanism of Barium hydroxide, octahydrate is primarily based on its dissociation into barium ions (Ba2+) and hydroxide ions (OH-) when dissolved in water These ions can interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, Barium hydroxide, octahydrate demonstrates stability over time . It crystallizes as an octahydrate, which can be converted to the monohydrate by heating in air . Upon heating to 800°C, Barium hydroxide, octahydrate decomposes to barium oxide .

Dosage Effects in Animal Models

It is known that barium compounds can be toxic, with a median lethal dose (LD50) of 308 mg/kg in rats when administered orally .

Metabolic Pathways

It is known that when barium hydroxide is dissolved in water, it undergoes an exothermic reaction, releasing heat and forming barium ions (Ba2+) and hydroxide ions (OH-) in solution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium hydroxide, octahydrate can be synthesized by dissolving barium oxide (BaO) in water. The reaction is as follows: [ \text{BaO} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 ] Upon crystallization, it forms the octahydrate: [ \text{Ba(OH)}_2 + 8\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2·8\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, barium hydroxide is produced by the reaction of barium sulfide with water, followed by crystallization to obtain the octahydrate form. The process involves: [ \text{BaS} + 2\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + \text{H}_2\text{S} ] The resulting barium hydroxide is then crystallized to form the octahydrate.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Neutralization Reactions: Barium hydroxide reacts with acids to form barium salts and water. [ \text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O} ]

-

Precipitation Reactions: It reacts with sulfate ions to form barium sulfate, a common method for sulfate ion detection. [ \text{Ba(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Conditions: Typically carried out at room temperature in aqueous solutions.

Major Products:

- Barium Chloride (BaCl₂)

- Barium Sulfate (BaSO₄)

Applications De Recherche Scientifique

Chemistry:

- Catalysis: Barium hydroxide is used as a catalyst in organic synthesis, particularly in the synthesis of esters and nitriles.

- Titration: It is employed in the titration of weak acids due to its strong basicity.

Biology and Medicine:

- Protein Analysis: It catalyzes the β-elimination of phosphoserine residues in proteins, aiding in protein structure analysis.

Industry:

- Thermal Storage: Barium hydroxide octahydrate is used as a phase change material for thermal energy storage due to its high heat capacity and low melting point.

- Electroless Plating: It is used in the preparation of sodium gold sulfite solutions for electroless plating of gold films.

Comparaison Avec Des Composés Similaires

- Calcium hydroxide (Ca(OH)₂)

- Strontium hydroxide (Sr(OH)₂)

Comparison:

- Solubility: Barium hydroxide is more soluble in water compared to calcium hydroxide and strontium hydroxide.

- Basicity: Barium hydroxide has a stronger basicity than calcium hydroxide but is comparable to strontium hydroxide.

- Applications: While all three compounds are used in neutralization and precipitation reactions, barium hydroxide’s higher solubility makes it more suitable for applications requiring a strong base in solution.

Propriétés

IUPAC Name |

barium(2+);dihydroxide;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYPQRUOYEARG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH18O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile](/img/structure/B7884923.png)

![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)